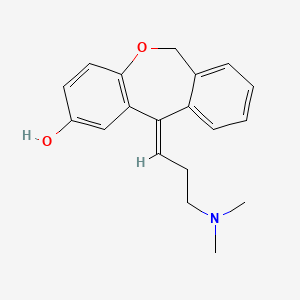

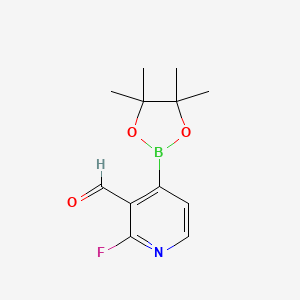

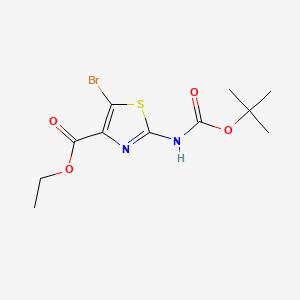

(E)-2-Hydroxy Doxepin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Doxepin is a tricyclic antidepressant (TCA) used to treat anxiety, depression, and insomnia . It works on the central nervous system (CNS) to increase levels of certain chemicals in the brain . It is also used to treat chronic hives and insomnia . The chemical name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine .

Synthesis Analysis

Doxepin can be loaded onto nanoparticles for drug delivery . In one study, copper oxide nanoparticles were synthesized and loaded with different amounts of doxepin . The loading efficacy was evaluated using linear absorption spectroscopy and nonlinear optical measurements .Molecular Structure Analysis

The IUPAC name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine . Its molecular formula is C19H21NO, and its molecular weight is 279.376 g/mol .Chemical Reactions Analysis

Doxepin can be analyzed using high-performance liquid chromatography (HPLC) for the separation of its isomers . The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride defines the method for this analysis .Physical And Chemical Properties Analysis

Doxepin is a small molecule that is marketed as a geometric isomeric mixture containing approximately 15% of the (Z)-isomer and 85% of the (E)-isomer . It has high permeability and solubility .Applications De Recherche Scientifique

Metabolism and Inhibition of Cytochrome P450 2D6 (CYP2D6)

Doxepin inhibits CYP2D6 activity, with studies demonstrating its effect on the metabolism of E-doxepin and E-N-desmethyldoxepin, specifically by CYP2D6. This has clinical implications, particularly for patients treated with other CYP2D6 substrates or inhibitors (Szewczuk-Bogusławska et al., 2004).

Stereoselective Metabolism

The metabolism of doxepin is stereoselective, with a preference for the E-isomers like (E)-2-Hydroxy Doxepin. CYP2D6 is a major enzyme involved in this process, suggesting the importance of this pathway in doxepin's pharmacokinetics (Haritos et al., 2000).

Microbial Metabolism Modeling

Cunninghamella elegans, a filamentous fungus, has been used as a model for mammalian metabolism to study the biotransformation of doxepin, leading to the identification of this compound as a major metabolite. This model helps understand the drug's metabolic pathways in humans (Moody et al., 1999).

Identification in Patients

The identification of urinary metabolites of doxepin in patients, including this compound, provides insights into the drug's metabolism and elimination in human subjects (Shu et al., 1990).

Potential in Insomnia Treatment

Low-dose doxepin hydrochloride has been investigated for the treatment of primary insomnia, highlighting its distinct pharmacological properties and potential therapeutic applications (Singh & Becker, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPGTWGEQWMMM-CAOOACKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30730868 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-90-5 |

Source

|

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30730868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)